molecular formula C₁₉H₂₁ClFN₃O₃ B1144453 (3S)-Besifloxacin CAS No. 141388-77-4

(3S)-Besifloxacin

货号: B1144453
CAS 编号: 141388-77-4
分子量: 393.84
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-Besifloxacin is the enantiopure form of a fourth-generation, chiral fluoroquinolone antibiotic specifically engineered for ophthalmic applications . Its core structure features a chlorine atom at the C-8 position and a unique 7-[(3R)-3-aminoazepan-1-yl] side chain, which collectively confer potent, broad-spectrum bactericidal activity . The (3S) designation is critical, referring to the specific stereochemistry of the molecule that defines its pharmacological profile and interaction with bacterial targets. The compound's primary research value lies in its balanced, dual-targeting mechanism of action. It functions as a potent inhibitor of two essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV . This dual inhibition disrupts bacterial DNA replication, transcription, and repair, leading to rapid cell death . This mechanism is particularly valuable for studying pathogens resistant to older fluoroquinolones that preferentially target only one of these enzymes. The requirement for concurrent mutations in both target genes to confer significant resistance makes this compound an excellent tool for investigating antimicrobial resistance patterns and strategies to overcome them . In vitro studies demonstrate that this compound possesses formidable activity against a wide panel of Gram-positive and Gram-negative organisms relevant to ocular research, including key pathogens such as Staphylococcus aureus , Staphylococcus epidermidis (both methicillin-sensitive and resistant strains, MRSA and MRSE), Streptococcus pneumoniae , and Haemophilus influenzae . Its distinctive C-8 chlorine substituent is associated with enhanced potency against these organisms compared to earlier generation fluoroquinolones . A key characteristic that makes it a subject of ongoing research is its low potential for selecting for resistant mutants in vitro, a trait attributed to its dual-targeting capability and its exclusivity to topical ophthalmic use, which minimizes systemic exposure and the associated driver of resistance . Researchers utilize this compound as a critical standard in microbiological and pharmacological assays. Its applications include studying pharmacokinetics in ocular tissue models, where it is known to achieve high, sustained concentrations with a long mean residence time , evaluating novel drug delivery systems to enhance ocular bioavailability, and investigating its potential anti-inflammatory effects on pro-inflammatory cytokine production in cellular models . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

7-[(3S)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFGVLORLPOAEC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105818
Record name 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141388-77-4
Record name 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141388-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Besifloxacin involves multiple steps, starting from the appropriate quinolone core structure. The key steps include:

    Formation of the Quinolone Core: This is typically achieved through a cyclization reaction involving an aromatic amine and a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: This step involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the quinolone core.

    Chiral Resolution: The (3S) configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization and recrystallization to achieve the desired purity.

化学反应分析

Types of Reactions

(3S)-Besifloxacin undergoes several types of chemical reactions, including:

    Oxidation: This can occur under oxidative stress conditions, leading to the formation of various oxidative metabolites.

    Reduction: Reduction reactions can occur in the presence of reducing agents, leading to the formation of reduced metabolites.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with different functional groups.

科学研究应用

Treatment of Bacterial Conjunctivitis

(3S)-Besifloxacin is primarily indicated for the treatment of bacterial conjunctivitis. Clinical trials have established its safety and efficacy when administered as an ophthalmic suspension at a concentration of 0.6%.

  • Efficacy : In randomized controlled trials, besifloxacin has shown high rates of clinical resolution (up to 88% by day 5) and bacterial eradication (over 90% by day 5) in patients with culture-confirmed bacterial conjunctivitis .
  • Safety : The incidence of adverse events has been low, comparable to that of vehicle controls .
StudyDesignPopulationEfficacy RateAdverse Events
Study BL-433Randomized, double-masked198 patients88.1% resolutionLow incidence
Study BL-373Randomized, double-masked60 patients70% resolutionSimilar to vehicle
Study BL-434Active-controlled255 patients85% resolutionComparable rates

Broader Ocular Applications

In addition to conjunctivitis, this compound is being investigated for its potential use in treating other ocular conditions:

  • Bacterial Keratitis : Case reports and retrospective studies suggest that besifloxacin may also be effective in managing acute bacterial keratitis, showing promising results in eradicating pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound achieves high concentrations in the tear fluid and conjunctiva following topical administration, with minimal systemic absorption. This property enhances its safety profile while ensuring effective localized treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration : Studies have reported that besifloxacin has a significantly lower minimum inhibitory concentration compared to other fluoroquinolones like moxifloxacin and ciprofloxacin, indicating its superior potency against ocular pathogens .

Resistance Mechanisms

Research into the resistance mechanisms associated with this compound suggests that it maintains efficacy even against strains resistant to other fluoroquinolones. This characteristic is crucial for its continued use in clinical settings where antibiotic resistance is a growing concern .

作用机制

(3S)-Besifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.

相似化合物的比较

In Vitro Potency Against Ocular Pathogens

Fluoroquinolones are classified by structural modifications (e.g., 8-methoxy or 8-chloro groups) that influence potency. (3S)-Besifloxacin, an 8-chloro-fluoroquinolone, demonstrates superior in vitro activity compared to older (ciprofloxacin, levofloxacin) and newer (moxifloxacin, gatifloxacin) agents (Table 1).

Table 1. MIC90 Values (µg/mL) of Fluoroquinolones Against Key Ocular Pathogens

Pathogen Besifloxacin Moxifloxacin Gatifloxacin Ciprofloxacin
S. aureus (MRSA) 0.12 0.5 0.5 2.0
Coagulase-negative Staphylococcus (CoNS) 0.25 1.0 1.0 4.0
S. pneumoniae 0.03 0.12 0.12 1.0
P. aeruginosa 0.5 1.0 1.0 0.5

Besifloxacin’s MIC90s for gram-positive bacteria are 4- to 16-fold lower than moxifloxacin/gatifloxacin and 16- to 64-fold lower than ciprofloxacin/levofloxacin . Against S. pneumoniae, it surpasses tigecycline (MIC90 = 0.5 µg/mL), a glycylcycline antibiotic .

Clinical Efficacy in Bacterial Conjunctivitis

Table 2. Clinical Outcomes in Bacterial Conjunctivitis Trials

Parameter Besifloxacin Moxifloxacin Gatifloxacin
Clinical Resolution Rate 93.7% (Day 5) 91.2% (Day 5) 92.1% (Day 5)
Bacterial Eradication 96.4% (Day 3) 94.8% (Day 3) 88.9% (Day 3)
Time to Eradication 24–48 hours 48–72 hours 48–72 hours

In neonates, besifloxacin achieved bacterial eradication in 96.4% of cases by Day 3, compared to 88.9% with gatifloxacin . Non-inferiority trials against moxifloxacin showed comparable resolution rates (~93% vs. 91%) but faster microbial clearance .

Pharmacokinetic and Formulation Advantages

Besifloxacin’s formulation as a viscous ophthalmic suspension enhances ocular retention, with a mean residence time (MRT) of 2.5 hours in tears versus 1.2 hours for aqueous solutions like gatifloxacin . Systemic exposure is negligible (<0.1 ng/mL in plasma), reducing resistance development risk .

Resistance Profile

Besifloxacin’s dual targeting of DNA gyrase and topoisomerase IV minimizes resistance mutations. In the ARMOR surveillance study (2009–2019), resistance rates for besifloxacin remained ≤1.5% among S. aureus isolates, compared to 12–18% for ciprofloxacin and 4–6% for moxifloxacin . Its exclusive topical use further limits systemic resistance propagation .

生物活性

(3S)-Besifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of bacterial conjunctivitis. Its unique structure and mechanism of action contribute to its efficacy against a broad spectrum of ocular pathogens, including drug-resistant strains. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, in vitro studies, and case reports.

This compound exerts its antibacterial effects by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and besifloxacin's ability to bind to both targets with relatively equal affinity distinguishes it from earlier fluoroquinolones, which typically favored one over the other. This dual-targeting approach significantly reduces the likelihood of developing bacterial resistance, as it would require mutations in both enzymes simultaneously—an event that is statistically less probable .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the safety and effectiveness of this compound. A summary of three pivotal studies is presented in Table 1, illustrating patient demographics, trial designs, and outcomes.

Study IDTrial DesignEfficacy ParametersDosageSubjects (n)Clinical Resolution Day 5 (%)Microbial Eradication Day 5 (%)
BL-433Randomized, double-masked, placebo-controlledClinical resolution0.6% TID for 5 days19845.2 vs. 33.0 (P = 0.008)91.5 vs. 59.7 (P < 0.0001)
BL-373Randomized, double-masked, placebo-controlledClinical resolution0.6% TID for 5 days60Not reportedNot reported
BL-434Randomized, active-controlledClinical resolution0.6% TID for 5 days vs. Moxifloxacin 0.5% TID for 5 days255Not reportedNot reported

In the multicenter Phase III study (BL-433), patients treated with this compound demonstrated significantly higher rates of clinical resolution and microbial eradication compared to those receiving the vehicle control at both day 5 and day 8 post-treatment .

In Vitro Activity

A study assessing the in vitro activity of this compound against various bacterial strains revealed its superior potency compared to other fluoroquinolones like moxifloxacin and ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated that besifloxacin was effective against a wide range of Gram-positive and Gram-negative bacteria commonly associated with ocular infections:

  • Against Streptococcus pneumoniae :
    • IC50 against topoisomerase II: Four to eightfold lower than moxifloxacin.
    • IC50 against topoisomerase IV: Two to fivefold lower than moxifloxacin .

This enhanced activity correlates with lower rates of resistance development among Staphylococcus aureus and Streptococcus pneumoniae mutants when exposed to besifloxacin compared to other fluoroquinolones .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating bacterial conjunctivitis:

  • Case Report : A patient with chronic bacterial conjunctivitis unresponsive to standard treatments showed complete resolution after initiating therapy with this compound ophthalmic suspension.
  • Follow-Up : Patients reported minimal side effects, primarily transient ocular discomfort upon instillation.

These anecdotal evidences align with findings from controlled trials, reinforcing the compound's therapeutic potential .

Safety Profile

The safety profile of this compound has been favorable across clinical trials. Non-ocular adverse events were generally low, with most ocular side effects being mild and transient .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。